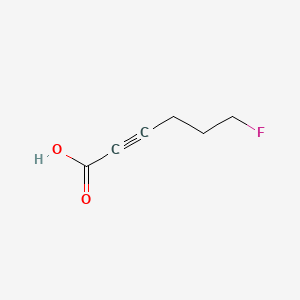
4-Azido-2-fluorobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Azido-2-fluorobenzonitrile is an organic compound with the molecular formula C7H3FN4 It is characterized by the presence of an azido group (-N3) and a fluorine atom attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-2-fluorobenzonitrile typically involves the introduction of an azido group to a fluorobenzonitrile precursor. One common method is the nucleophilic substitution reaction where a fluorobenzonitrile is treated with sodium azide (NaN3) in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile (CH3CN). The reaction is usually carried out at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-Azido-2-fluorobenzonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, often replacing other leaving groups in the molecule.
Reduction: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in DMF or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Cycloaddition: Alkynes in the presence of a copper catalyst (CuSO4 and sodium ascorbate) for the click reaction.
Major Products Formed
Reduction: 4-Amino-2-fluorobenzonitrile.
Cycloaddition: 1,2,3-Triazole derivatives.
Scientific Research Applications
4-Azido-2-fluorobenzonitrile has a wide range of applications in scientific research:
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4-Azido-2-fluorobenzonitrile primarily involves its reactivity due to the azido group. The azido group is highly reactive and can participate in various chemical transformations, such as nucleophilic substitution and cycloaddition reactions. These reactions often result in the formation of new chemical bonds, making the compound a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
4-Azidobenzonitrile: Similar structure but lacks the fluorine atom.
2-Fluorobenzonitrile: Similar structure but lacks the azido group.
4-Azido-2-chlorobenzonitrile: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
4-Azido-2-fluorobenzonitrile is unique due to the presence of both the azido and fluorine groups. The azido group provides high reactivity, while the fluorine atom can influence the electronic properties of the molecule, making it distinct from other similar compounds .
Properties
Molecular Formula |
C7H3FN4 |
|---|---|
Molecular Weight |
162.12 g/mol |
IUPAC Name |
4-azido-2-fluorobenzonitrile |
InChI |
InChI=1S/C7H3FN4/c8-7-3-6(11-12-10)2-1-5(7)4-9/h1-3H |
InChI Key |
LGKPLZRCHZYXML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-({[(Tert-butoxy)carbonyl]amino}methyl)-4-(trifluoromethyl)benzoic acid](/img/structure/B13488981.png)





![(2R)-2-{[(tert-butoxy)carbonyl]amino}-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid](/img/structure/B13489023.png)


